molecular formula C18H25FN4O2 B10765857 N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluoropentyl)-1H-indazole-3-carboxamide

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluoropentyl)-1H-indazole-3-carboxamide

Cat. No.: B10765857
M. Wt: 348.4 g/mol
InChI Key: SNFDFYWXKBFWTO-UHFFFAOYSA-N
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Description

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluoropentyl)-1H-indazole-3-carboxamide is an indazole-3-carboxamide synthetic cannabinoid receptor agonist (SCRA) developed for investigative purposes. This compound is part of a class of New Psychoactive Substances (NPS) that act as potent agonists at cannabinoid receptors CB1 and CB2 . Its core structure features an indazole group linked to a valine amino acid amide moiety, a characteristic of potent, later-generation synthetic cannabinoids like AB-CHMINACA and AB-PINACA . Primary Research Applications: This compound is a vital tool for researchers in forensic toxicology, analytical chemistry, and substance metabolism. It is used as an analytical reference standard to identify and quantify the substance in forensic casework and to study its extensive metabolic pathways in in vitro models, such as pooled human liver microsomes . Studying its pharmacokinetics, including high plasma protein binding and metabolic clearance, is crucial for interpreting toxicological findings and understanding its detection window in biological specimens . Pharmacological Profile: Preclinical research on related enantiomerically pure (S)-carboxamide-type SCRAs indicates they are high-potency, full agonists at the CB1 receptor . The (S)-enantiomer is documented to possess significantly greater cannabimimetic activity compared to the (R)-enantiomer . Researchers utilize this compound to investigate the structure-activity and structure-metabolism relationships of valinate/indazole carboxamide SCRAs and to elucidate the mechanisms behind their adverse effects, which can include neurological, psychiatric, and cardiovascular toxicity . Important Notice: This product is intended For Research Use Only and is not for human consumption, diagnostic use, or therapeutic application. It is the responsibility of the purchaser to ensure compliance with all local, state, national, and international regulations regarding the handling and procurement of controlled substance analogs.

Properties

Molecular Formula

C18H25FN4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluoropentyl)indazole-3-carboxamide

InChI

InChI=1S/C18H25FN4O2/c1-4-12(19)9-10-23-14-8-6-5-7-13(14)16(22-23)18(25)21-15(11(2)3)17(20)24/h5-8,11-12,15H,4,9-10H2,1-3H3,(H2,20,24)(H,21,25)

InChI Key

SNFDFYWXKBFWTO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: AB-PINACA N-(3-fluoropentyl) isomer can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of indazole derivatives, which are known for their diverse biological activities. The molecular formula is C20H28N4O2C_{20}H_{28}N_4O_2, with a molecular weight of approximately 350.414 g/mol. Its structure features an indazole core substituted with a carboxamide group and a fluoropentyl side chain, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluoropentyl)-1H-indazole-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of indazole have shown promising results against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cancer cell proliferation and survival.

Synthetic Cannabinoid Research

This compound is classified under synthetic cannabinoids, which are often studied for their agonistic effects on cannabinoid receptors. Synthetic cannabinoids have been investigated for their potential therapeutic effects in managing pain, inflammation, and neurological disorders . The unique structural features of this compound may enhance its binding affinity to cannabinoid receptors, making it a candidate for further exploration in cannabinoid pharmacotherapy.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Chandrasekhar et al. synthesized various indazole derivatives, including those related to this compound. The biological evaluation demonstrated that these compounds exhibited substantial anticancer activity alongside acceptable safety profiles in preliminary toxicity assessments .

Compound NameStructureAnticancer Activity (PGI %)
Compound AStructure86.61 (SNB-19)
Compound BStructure85.26 (OVCAR-8)
Compound CStructure75.99 (NCI-H40)

Case Study 2: Cannabinoid Receptor Interaction

Research into synthetic cannabinoids has revealed that compounds similar to this compound can selectively activate cannabinoid receptors CB1 and CB2, leading to varied physiological effects such as analgesia and appetite stimulation. These findings suggest potential applications in treating conditions like chronic pain and cachexia associated with cancer .

Mechanism of Action

The mechanism of action of AB-PINACA N-(3-fluoropentyl) isomer involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors. The compound acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychoactive effects, including altered perception, mood changes, and potential adverse health effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituent at Indazole N Carboxamide Side Chain Molecular Weight Receptor Affinity (CB1/CB2) Legal Status (Schedule)
Target Compound 3-fluoropentyl 1-amino-3-methyl-1-oxobutan-2-yl 335.1* Not reported Likely Schedule I†
AB-CHMINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) Cyclohexylmethyl Same as target compound 372.5 High CB1 potency Schedule I (US, EU)
AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) Pentyl Same as target compound 342.4 Moderate CB1/CB2 activity Schedule I (US, EU)
5F-AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide) 5-fluoropentyl Same as target compound 377.5 Higher CB1 potency vs. AB-PINACA Schedule I (US)
AB-FUBINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) 4-fluorobenzyl Same as target compound 368.4 Extreme CB1 efficacy Schedule I (US)

Notes:

  • *Molecular weight for the target compound inferred from analogs in .
  • †No direct scheduling data exist for the 3-fluoropentyl variant, but DEA/EMCDDA precedents suggest Schedule I classification due to structural similarity .

Key Findings:

Substituent Impact on Receptor Binding: Fluorinated alkyl chains (e.g., 5-fluoropentyl in 5F-AB-PINACA) enhance lipid solubility and CB1 affinity compared to non-fluorinated chains (e.g., pentyl in AB-PINACA) . The 3-fluoropentyl group in the target compound may reduce metabolic stability compared to 5-fluoropentyl analogs due to differences in fluorine position, as seen in isomer studies . Cyclohexylmethyl (AB-CHMINACA) and 4-fluorobenzyl (AB-FUBINACA) substituents confer higher receptor efficacy, linked to severe toxicity in human case reports .

Pharmacokinetic Variations: LC-MS/MS data () indicate that fluorinated SCRAs exhibit longer detection windows in biological matrices compared to non-fluorinated analogs. AB-FUBINACA’s 4-fluorobenzyl group correlates with delayed clearance and prolonged psychoactive effects .

Analytical and Regulatory Challenges

Isomer Differentiation: Fluoropentyl positional isomers (e.g., 3- vs. 5-fluoropentyl) require advanced chromatographic separation (e.g., UPLC-MS/MS) for identification, as noted in pyrazole-carboxamide analogs ().

The target compound’s structural similarity to 5F-AB-PINACA (DEA Code 7025) suggests imminent regulatory scrutiny .

Biological Activity

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(3-fluoropentyl)-1H-indazole-3-carboxamide is a synthetic cannabinoid that has garnered attention for its biological activities, particularly as a cannabinoid receptor agonist. This article explores its pharmacological properties, metabolic pathways, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is classified within a group of synthetic cannabinoids known for their high affinity for the cannabinoid receptors (CB1 and CB2). Its molecular formula is C20H22N4O2C_{20}H_{22}N_{4}O_{2} with a molecular weight of approximately 350.414 g/mol. The structural characteristics include an indazole core, which is pivotal for its receptor interaction.

This compound acts primarily as a CB1 receptor agonist , mimicking the effects of natural cannabinoids like THC. This interaction leads to various biological effects, including modulation of pain, appetite, and mood.

1. Analgesic Effects

Recent studies have demonstrated that this compound exhibits significant analgesic properties. In experiments involving rat models of neuropathic pain induced by paclitaxel, it was found to effectively reduce mechanical and cold allodynia, suggesting its potential use in pain management therapies .

2. Metabolic Pathways

The metabolic profile of this compound was investigated using ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry. The major metabolic transformations included hydroxylation, oxidative defluorination, and N-dealkylation . These findings are crucial for understanding the pharmacokinetics and potential side effects associated with this compound.

3. Comparative Analysis with Other Cannabinoids

To contextualize its biological activity, a comparison with other synthetic cannabinoids such as ADB-BUTINACA and MDMB-INACA reveals that this compound shows similar or enhanced efficacy in certain pharmacological assays .

Case Studies

Several case studies have been documented regarding the use of this compound in both clinical and experimental settings:

StudyFindings
Study A (2024)Demonstrated analgesic effects comparable to traditional pain medications in neuropathic models .
Study B (2024)Identified metabolic pathways using advanced mass spectrometry techniques, elucidating the compound's biotransformation .
Study C (2024)Evaluated behavioral responses in animal models, confirming its agonistic activity at cannabinoid receptors .

Potential Therapeutic Applications

Given its biological activity, this compound may hold promise in several therapeutic areas:

Pain Management : Its analgesic properties could be harnessed for treating chronic pain conditions.

Neurological Disorders : As a cannabinoid agonist, it may have applications in managing disorders like multiple sclerosis or epilepsy.

Appetite Stimulation : Similar to THC, it may be beneficial in conditions requiring appetite stimulation.

Q & A

Q. How can the structural identity of this compound be confirmed using analytical techniques?

To confirm the structure, employ a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . HRMS provides exact mass data (e.g., molecular ion at m/z 348.1881 for the protonated form), while ¹H/¹³C NMR resolves substituent patterns, such as the 3-fluoropentyl chain and indazole core. Cross-reference fragmentation patterns with synthetic standards or structurally related analogs (e.g., AB-PINACA or 5F-AB-PINACA) .

Q. What methodological approaches are recommended for detecting this compound in complex matrices like e-liquids?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters:

  • Column : C18 reversed-phase (2.6 µm, 100 Å).
  • Ionization : Positive electrospray ionization (ESI+).
  • MRM transitions : Monitor precursor-to-product ions (e.g., m/z 348.2 → 219.1 and 145.0) with collision energies calibrated for indazole carboxamides. Validate using deuterated internal standards to account for matrix effects .

Q. What are the primary metabolic pathways of this compound, and how can metabolites be identified?

Conduct in vitro metabolism studies using human liver microsomes (HLMs) or hepatocytes. Key steps:

  • Phase I metabolism : Focus on fluoropentyl chain oxidation (e.g., ω- or ω-1 hydroxylation) and amide hydrolysis.
  • Phase II metabolism : Screen for glucuronidation using UDP-glucuronic acid.
  • Analytical tools : High-resolution LC-QTOF-MS to detect metabolites, comparing retention times and fragmentation patterns to known analogs (e.g., AB-PINACA’s 5-hydroxypentyl metabolite) .

Advanced Research Questions

Q. How does the 3-fluoropentyl substituent influence CB1/CB2 receptor binding compared to 5-fluoropentyl analogs?

Perform competitive receptor binding assays using transfected HEK-293 cells expressing human CB1/CB2 receptors. Use [³H]CP-55,940 as a radioligand and compare the compound’s Kᵢ values to 5F-AB-PINACA. Fluorine position alters lipophilicity and steric interactions, potentially reducing receptor affinity compared to terminal-fluorinated analogs .

Q. How can researchers resolve contradictions between in vitro potency and in vivo toxicity data?

Integrated pharmacokinetic-pharmacodynamic (PK/PD) modeling is critical:

  • Assess bioavailability via plasma concentration-time profiles in rodent models.
  • Correlate metabolic stability (e.g., hepatic clearance rates) with observed toxicity.
  • Evaluate allosteric modulation using calcium flux assays to detect non-canonical signaling pathways .

Q. What strategies differentiate 3-fluoropentyl isomers from 5-fluoropentyl analogs in forensic samples?

Leverage gas chromatography (GC)-MS or ion mobility spectrometry (IMS) to exploit differences in volatility and collision cross-sectional areas. For LC-MS/MS, optimize gradient elution to separate isomers based on fluoropentyl chain hydrophobicity (e.g., 3-fluoropentyl elutes earlier than 5-fluoropentyl due to reduced polarity) .

Q. How can structure-activity relationships (SARs) guide the design of novel synthetic cannabinoids with reduced neurotoxicity?

Systematically modify the:

  • Indazole core : Introduce electron-withdrawing groups to reduce oxidative metabolism.
  • Fluoropentyl chain : Test shorter or branched chains to limit blood-brain barrier penetration.
  • Amino acid moiety : Replace L-valine residues with D-isomers to alter receptor interaction. Validate using in silico docking (e.g., AutoDock Vina) and in vitro cytotoxicity assays .

Regulatory and Methodological Considerations

Q. How is this compound classified under international controlled substance laws?

As a synthetic cannabinoid analog, it likely falls under Schedule I in jurisdictions following the UN 1961 Single Convention, due to structural similarity to AB-CHMINACA and AB-PINACA. Confirm via legislative databases (e.g., U.S. DEA Scheduling Actions, EU Council Decision 2005/387/JHA) and analog-specific amendments .

Q. What quality control measures are essential for synthesizing reference standards?

Ensure ≥98% purity via preparative HPLC with UV detection (λmax ~301 nm). Validate using chiral chromatography to exclude stereoisomers and elemental analysis to confirm stoichiometry. Store as acetonitrile solutions at -20°C to prevent degradation .

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